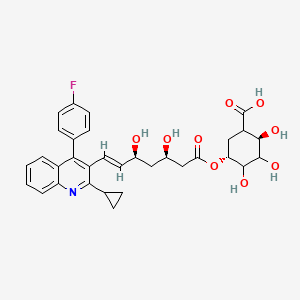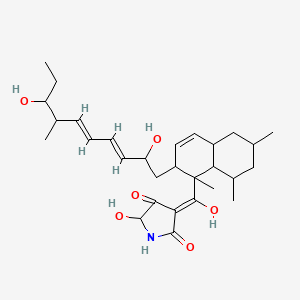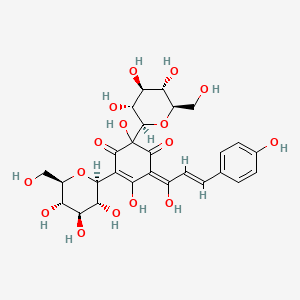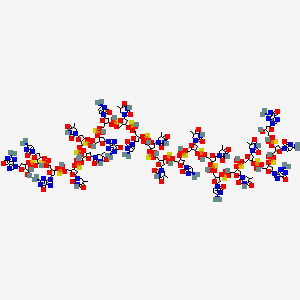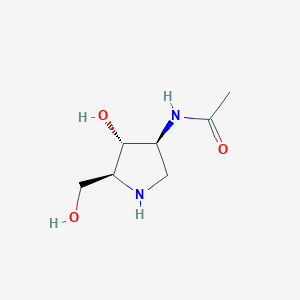
2-Acetamido-1,4-Imino-1,2,4-Trideoxy-L-Arabinitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of the compound from d-lyxonolactone has been achieved with an overall yield of 25%. The process also allowed for the preparation of its enantiomer from l-lyxonolactone. Notably, the compound and its derivatives have shown to be potent non-competitive inhibitors of d-hexosaminidase, providing evidence to support hypotheses regarding the inhibitory mechanisms of imino sugars on glycohydrolases (Rountree et al., 2007).
Molecular Structure Analysis
The molecular structure of the compound contributes to its bioactivity, particularly its inhibition of hexosaminidases. The compound's stereochemistry plays a crucial role in its interaction with enzymes, highlighting the significance of the molecular configuration in designing effective enzyme inhibitors.
Chemical Reactions and Properties
The compound is involved in competitive and non-competitive inhibition of human lysosomal beta-hexosaminidase A, demonstrating its potential as a biochemical tool for studying enzymatic functions. Its inhibitory activity varies depending on the enantiomer, with specific configurations showing stronger inhibition, indicating the importance of spatial arrangement in enzyme interaction (Liessem et al., 1993).
Wissenschaftliche Forschungsanwendungen
Hemmung von Glykosidasen
2-Acetamido-1,4-Imino-1,2,4-Trideoxy-L-Arabinitol: ist ein potenter Inhibitor von Glykosidasen {svg_1}. Diese Enzyme sind entscheidend für den Abbau komplexer Zucker in einfachere Zucker. Durch die Hemmung von Glykosidasen kann diese Verbindung zur Untersuchung des Kohlenhydratstoffwechsels und der Rolle dieser Enzyme in verschiedenen biologischen Prozessen verwendet werden.
Antibakterielle Forschung
Diese Verbindung hat sich als Hemmstoff bakterieller Glykosidasen als vielversprechend erwiesen {svg_2}. Diese Anwendung ist besonders wichtig für die Entwicklung neuer Antibiotika, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem darstellt.
Krebsforschung
Iminosaccharide wie This compound wurden als potenzielle Inhibitoren der Krebsmetastasierung identifiziert {svg_3}. Sie können die Glykosylierungsprozesse stören, die in Krebszellen oft hochreguliert sind, wodurch ihr Wachstum und ihre Ausbreitung gehemmt werden.
Immunstimulierende Aktivität
Es wurde berichtet, dass die Verbindung eine immunstimulierende Aktivität besitzt {svg_4}. Sie kann möglicherweise verwendet werden, um das Immunsystem zu modulieren, was bei der Behandlung verschiedener immunbedingter Erkrankungen oder bei der Entwicklung von Impfstoffen von Vorteil sein könnte.
Synthese biologisch aktiver Moleküle
Die Synthese von This compound beinhaltet eine interessante Chemie, die auf die Synthese anderer biologisch aktiver Moleküle angewendet werden kann {svg_5}. Dies kann zur Entdeckung neuer Medikamente und Therapeutika führen.
Enzymmechanismusstudien
Aufgrund ihrer Wirkung als Glykosidase-Inhibitor ist diese Verbindung wertvoll für die Untersuchung der Mechanismen der Enzymwirkung {svg_6}. Das Verständnis, wie sie Glykosidasen hemmt, kann Einblicke in die Entwicklung von Enzyminhibitoren und die Entwicklung enzymbasierter Assays liefern.
Wirkmechanismus
Target of Action
The primary target of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is bacterial glycosidases . These enzymes play a crucial role in the metabolism of bacteria, breaking down complex carbohydrates into simple sugars.
Mode of Action
This compound acts as an inhibitor of bacterial glycosidases . It binds to these enzymes, preventing them from catalyzing the breakdown of carbohydrates. This disruption in the metabolic process can lead to the death of the bacteria.
Result of Action
The inhibition of bacterial glycosidases by this compound leads to a disruption in the bacteria’s metabolic processes . This can result in the death of the bacteria, making this compound a potential candidate for the development of novel antibiotics, especially against drug-resistant strains .
Biochemische Analyse
Biochemical Properties
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial glycosidases. These enzymes are essential for the breakdown of glycosidic bonds in carbohydrates. By inhibiting these enzymes, this compound disrupts the metabolic processes of bacteria, thereby impeding their growth and proliferation. This interaction is primarily characterized by the binding of the compound to the active site of the glycosidases, preventing substrate access and subsequent enzymatic activity.
Cellular Effects
The effects of this compound on various cell types are profound. In bacterial cells, this compound inhibits essential enzymatic activities, leading to impaired cell wall synthesis and ultimately cell death. In mammalian cells, studies have shown that it can influence cell signaling pathways and gene expression, although these effects are less pronounced compared to its impact on bacterial cells. The compound’s ability to modulate cellular metabolism and gene expression highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through competitive inhibition of glycosidases. The compound mimics the natural substrate of these enzymes, binding to their active sites and preventing the actual substrate from undergoing catalysis. This inhibition disrupts the normal metabolic processes of bacteria, leading to their eventual death. Additionally, the compound has been observed to induce changes in gene expression related to stress responses and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Its degradation can occur under extreme pH conditions or prolonged exposure to high temperatures. Long-term studies have shown that continuous exposure to the compound can lead to adaptive responses in bacterial populations, although these are typically associated with reduced fitness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At low doses, the compound effectively inhibits bacterial growth without significant adverse effects on the host. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosidases, altering the metabolic flux and leading to the accumulation of unmetabolized substrates. This disruption in metabolic pathways can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution across cellular compartments. Its localization within cells is crucial for its inhibitory activity, as it needs to reach the target enzymes to exert its effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with glycosidases . The compound’s activity is influenced by its ability to access these enzymes, which are often localized in specific cellular compartments. Post-translational modifications and targeting signals may also play a role in directing the compound to its site of action .
Eigenschaften
IUPAC Name |
N-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(11)9-5-2-8-6(3-10)7(5)12/h5-8,10,12H,2-3H2,1H3,(H,9,11)/t5-,6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNSHFFZNRICG-LYFYHCNISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNC(C1O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@H]([C@@H]1O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does LABNAc interact with its target and what are the downstream effects?
A1: LABNAc is a potent pyrrolidine inhibitor of hexosaminidases []. While the exact mechanism isn't detailed in the provided abstracts, we know that imino sugars like LABNAc can mimic the natural substrate of hexosaminidases, leading to their inhibition. This inhibition can disrupt lysosomal function, causing the storage of oligosaccharides and glycosphingolipids within the lysosome [].
Q2: What are the known in vitro effects of LABNAc?
A2: Treatment of cells with imino sugars, like LABNAc, leads to the lysosomal storage of both oligosaccharides and glycosphingolipids []. This suggests that LABNAc's inhibition of hexosaminidases disrupts normal lysosomal degradation pathways, leading to the accumulation of these molecules within the cell.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


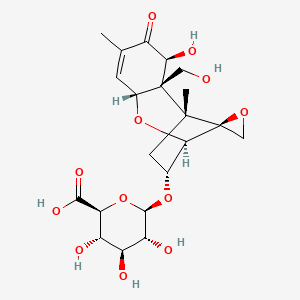

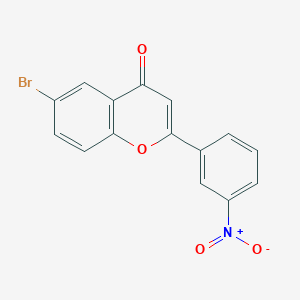
![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
